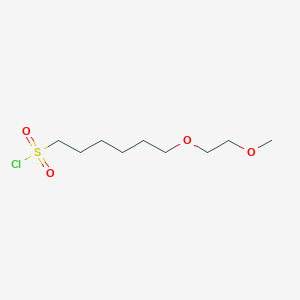
6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H19ClO4S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and functional group compatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride typically involves the reaction of 6-(2-Methoxyethoxy)hexane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction is as follows:
6-(2-Methoxyethoxy)hexane-1-sulfonic acid+SOCl2→6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the sulfonic acid and thionyl chloride are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed:
Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major product is the corresponding sulfonyl hydride.
Applications De Recherche Scientifique
Chemistry: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and sulfonate esters, which are important in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, sulfonamides derived from this compound are studied for their potential as antibacterial and antifungal agents. These compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Industry: This compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of surfactants and detergents due to its ability to modify the surface properties of molecules.
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles, it forms sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile. These reactions are crucial in modifying the chemical properties of molecules and creating new compounds with desired functionalities.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with similar reactivity but different applications due to its aromatic nature.
Tosyl chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis, particularly for protecting groups.
Uniqueness: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride is unique due to its longer aliphatic chain and the presence of an ether group. This structure imparts different solubility and reactivity properties compared to simpler sulfonyl chlorides. The ether group can also participate in additional interactions, making this compound versatile in various synthetic applications.
Propriétés
Formule moléculaire |
C9H19ClO4S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
6-(2-methoxyethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-13-7-8-14-6-4-2-3-5-9-15(10,11)12/h2-9H2,1H3 |
Clé InChI |
SQEWJJPWIYCPHD-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



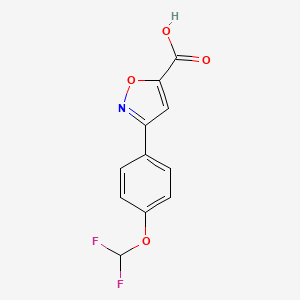
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
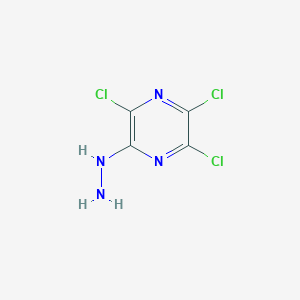
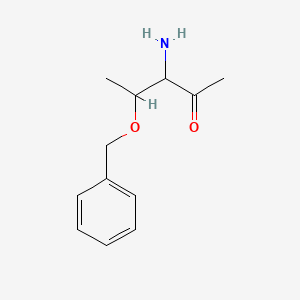
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

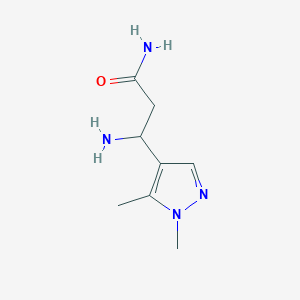
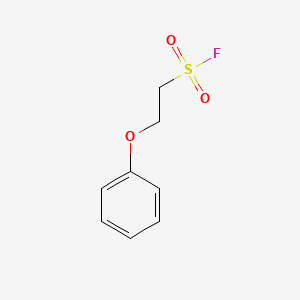
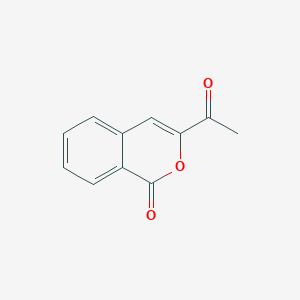
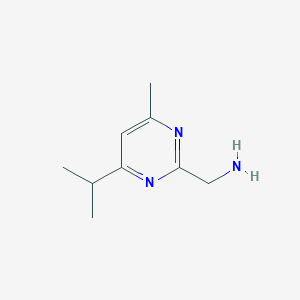
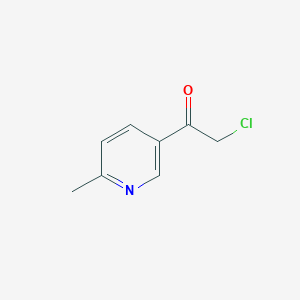
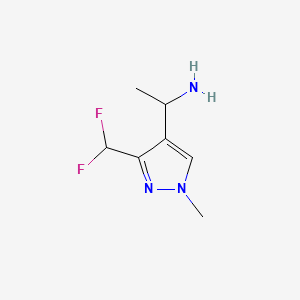
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
